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These application notes provide a comprehensive overview and detailed protocols for imaging

the dynamics of Postsynaptic Density-95 (PSD-95), a critical scaffolding protein in excitatory

synapses. Understanding PSD-95 dynamics is crucial for research in synaptic plasticity,

learning, memory, and various neurological disorders.

Introduction
Postsynaptic density-95 (PSD-95) is a cornerstone of the postsynaptic density (PSD), a

complex protein network at the excitatory synapse. It plays a pivotal role in anchoring and

organizing neurotransmitter receptors, adhesion molecules, and signaling proteins, thereby

regulating synaptic strength and plasticity.[1] Live-cell imaging techniques have become

indispensable for studying the dynamic nature of PSD-95, providing insights into its turnover,

clustering, and response to neuronal activity.[2] Overexpression of fluorescently tagged PSD-

95 can, however, lead to artifacts such as increased spine size and altered synaptic plasticity.

[3][4] Therefore, methods for imaging endogenously labeled PSD-95 are highly valuable.[5][6]

Key Concepts in PSD-95 Dynamics
Turnover and Stability: PSD-95 is a stable protein but exhibits dynamic exchange between

synaptic and extrasynaptic pools.[7] Its levels at the synapse can be regulated by neuronal

activity.[5][6]
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Nanoscale Organization: Super-resolution microscopy has revealed that PSD-95 forms

nanoclusters within the PSD.[8][9][10] These nanodomains are crucial for the precise

organization of synaptic components.

Role in Synaptic Plasticity: PSD-95 is instrumental in processes like long-term potentiation

(LTP), a cellular correlate of learning and memory. It helps stabilize synaptic contacts,

particularly in developing neurons.[11][12]

Diffuse Population: A significant portion of PSD-95 exists outside of synaptic junctions as a

diffuse population of supercomplexes, which may serve as a readily available pool for

synaptic incorporation.[8][13]

Quantitative Data Summary
The following tables summarize key quantitative data on PSD-95 dynamics from various

studies, providing a comparative overview for experimental design and data interpretation.
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Parameter Value
Experimental
System

Microscopy
Technique

Reference

PSD-95 Turnover

(Median

Retention Time)

Postnatal Day

10-21
~22–63 min

Mouse barrel

cortex in vivo

Two-photon

photoactivation
[7]

Postnatal Day 70 ~100 min
Mouse barrel

cortex in vivo

Two-photon

photoactivation
[7]

PSD-95

Nanocluster/Nan

odomain Size

Diameter ~150 nm

Mouse brain

tissue and

cultured cells

Super-resolution

microscopy
[9]

Principal Axes

(Median)

78.1 nm

(sptPALM), 62.8

nm (uPAINT)

Hippocampal

neurons

sptPALM,

uPAINT
[10]

PSD-95

Molecular

Organization

Inter-molecule

separation

(dimers)

39 ± 2 nm (72%)

and 94 ± 27 nm

(28%)

Mouse brain

3D Super-

resolution

microscopy

[8][13]

Localizations per

cluster (3D)
~25 Mouse brain

3D Super-

resolution

microscopy

[8]

PSD-95 and

Synaptic Stability

New spines

acquiring PSD-

Minority Mouse neocortex

in vivo

In utero

electroporation

[14]
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95 and in vivo

imaging

Survival of new

spines without

PSD-95

Rarely > 1 day
Mouse neocortex

in vivo

In utero

electroporation

and in vivo

imaging

[14]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Endogenous PSD-95
using ENABLED
This protocol is based on the Endogenous Labeling via Exon Duplication (ENABLED) strategy

to fluorescently tag endogenous PSD-95, avoiding overexpression artifacts.[5][6]

1. Generation of PSD-95-ENABLED Mice:

Utilize a conditional mouse genetic strategy to insert a fluorescent protein (e.g., mVenus) into
the endogenous PSD-95 locus.[5][6] This typically involves homologous recombination in
embryonic stem cells.

2. Sparse Labeling for High-Contrast Imaging:

To visualize individual neurons with high contrast, cross the PSD-95-ENABLED mice with a
Cre driver line that expresses Cre recombinase in a sparse subset of neurons.[5][6]
Alternatively, inject a low titer of adeno-associated virus (AAV) expressing Cre into the brain
region of interest.[5]

3. Acute Brain Slice Preparation:

Anesthetize an adult PSD-95-ENABLED/Cre mouse (e.g., ~P60).
Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the
desired brain region (e.g., hippocampus) using a vibratome in ice-cold ACSF.
Allow slices to recover in ACSF at 34°C for 30 minutes, then at room temperature for at least
1 hour before imaging.
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4. Two-Photon Live Imaging:

Transfer a brain slice to the recording chamber of a two-photon microscope and continuously
perfuse with oxygenated ACSF.
Locate sparsely labeled neurons expressing both the fluorescently tagged PSD-95 (e.g.,
mVenus) and a cytosolic marker (e.g., tdTomato from a Cre reporter line).[5]
Acquire z-stacks of dendritic segments to visualize PSD-95 puncta within dendritic spines.
For dynamic studies, perform time-lapse imaging at appropriate intervals to monitor changes
in PSD-95 fluorescence intensity, cluster size, or localization.

5. Image Analysis:

Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to quantify PSD-95 dynamics.
Identify and track individual PSD-95 puncta over time.
Measure parameters such as puncta fluorescence intensity, volume, and density.

Protocol 2: Super-Resolution Imaging of PSD-95
Nanostructure
This protocol outlines a general workflow for super-resolution imaging of PSD-95, adaptable for

techniques like STED, PALM, or dSTORM.[10][15]

1. Labeling PSD-95 for Super-Resolution Microscopy:

Endogenous Labeling: Use a knock-in mouse line expressing PSD-95 fused to a suitable tag
for super-resolution, such as a HaloTag for STED imaging with a fluorescent ligand like SiR-
Halo, or a photoactivatable fluorescent protein like mEos2 for PALM.[8][15]
Immunofluorescence (for fixed samples):
Fix cultured neurons or brain sections with 4% paraformaldehyde.
Permeabilize with 0.1% Triton X-100.
Block with a suitable blocking solution (e.g., 2% BSA in PBS).
Incubate with a primary antibody against PSD-95.
Incubate with a secondary antibody conjugated to a fluorophore suitable for the chosen
super-resolution technique (e.g., Alexa Fluor 647 for dSTORM).[16]

2. Sample Preparation and Mounting:
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For live-cell STED imaging, inject the fluorescent HaloTag ligand (e.g., SiR-Halo) into the
brain region of interest.[15]
For fixed samples, mount the coverslips with an appropriate imaging medium.

3. Super-Resolution Microscopy:

Use a microscope system configured for the chosen super-resolution technique (e.g., STED,
PALM, dSTORM).
Acquire images of dendritic regions containing PSD-95 clusters. For STED, use appropriate
excitation and depletion lasers. For PALM/dSTORM, use lasers to photoactivate/photoswitch
and excite single molecules over thousands of frames.

4. Data Analysis and Nanodomain Quantification:

For PALM/dSTORM, process the raw image series to localize single molecules with high
precision.
Use cluster analysis algorithms to identify and segment PSD-95 nanodomains from the
localization data.[10]
Quantify parameters such as the number of localizations per cluster, cluster area, and
shape.[8][10]

Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and signaling concepts related to

PSD-95 dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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